

Structural Elucidation of 4-Chloro-2-ethylaniline: A Comparative ^{13}C NMR Analysis

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Compound of Interest

Compound Name: 4-Chloro-2-ethylaniline

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of **4-chloro-2-ethylaniline** using ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related aniline derivatives, a detailed experimental protocol, and a logical workflow for structural verification.

The precise structural confirmation of organic molecules is a critical step in chemical research and drug development. ^{13}C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide focuses on the structural verification of **4-chloro-2-ethylaniline** by comparing its predicted ^{13}C NMR spectral data with experimentally obtained data for structurally similar aniline derivatives.

Comparative Analysis of ^{13}C NMR Chemical Shifts

The ^{13}C NMR chemical shifts of **4-chloro-2-ethylaniline** were predicted and compared with the experimental data of aniline, 4-chloroaniline, 4-ethylaniline, and 4-chloro-2-methylaniline. The data, presented in Table 1, showcases the influence of substituents on the chemical shifts of the aromatic carbons. The predicted shifts for **4-chloro-2-ethylaniline** are consistent with the trends observed in the experimental data of the analogous compounds, providing a strong basis for its structural confirmation.

Table 1: Comparison of Predicted and Experimental ^{13}C NMR Chemical Shifts (ppm) of **4-Chloro-2-ethylaniline** and Related Compounds.

| Carbon Atom | 4-Chloro-2-ethylaniline (Predicted) | Aniline (Experimental) | 4-Chloroaniline (Experimental) | 4-Ethylaniline (Experimental) | 4-Chloro-2-methylaniline (Experimental) |
|-------------|-------------------------------------|------------------------|--------------------------------|-------------------------------|---|
| C1 | 144.1 | 146.7 | 145.2 | 144.5 | 143.0 |
| C2 | 131.2 | 115.2 | 116.3 | 115.3 | 127.1 |
| C3 | 128.9 | 129.4 | 129.5 | 129.2 | 126.9 |
| C4 | 124.7 | 118.6 | 123.9 | 134.1 | 123.1 |
| C5 | 116.5 | 129.4 | 129.5 | 129.2 | 129.1 |
| C6 | 114.8 | 115.2 | 116.3 | 115.3 | 115.7 |
| CH2 | 23.8 | - | - | 28.1 | - |
| CH3 | 13.5 | - | - | 16.2 | 17.5 (CH3) |

Disclaimer: Predicted data was obtained from an online NMR prediction tool. Experimental data was sourced from publicly available spectral databases.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following is a detailed methodology for acquiring the ^{13}C NMR spectrum of an aromatic amine like **4-chloro-2-ethylaniline**.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 MHz or higher.

- The instrument should be equipped with a broadband probe.

3. Data Acquisition Parameters:

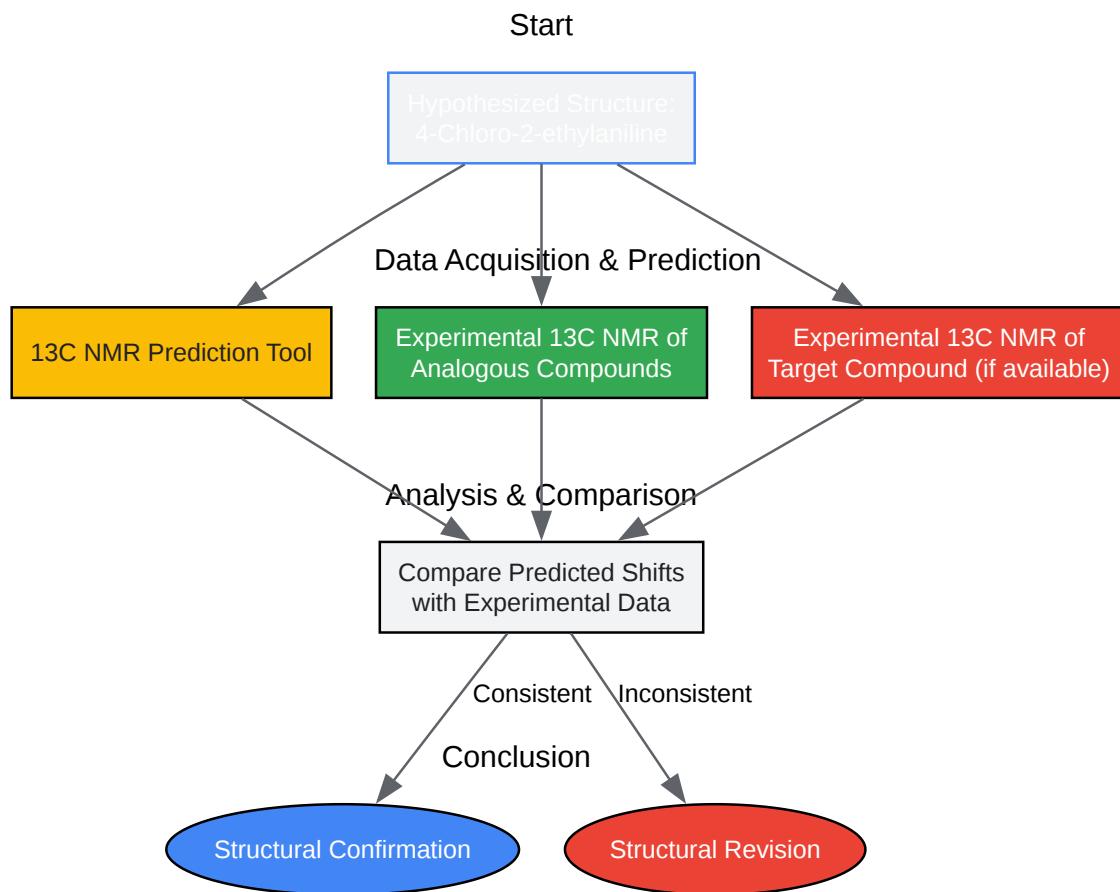
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
- Number of Scans (ns): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

- Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
- Phase correct the spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
- Integrate the peaks if quantitative analysis is desired, although this is less common for ¹³C NMR.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of **4-chloro-2-ethylaniline** using ¹³C NMR spectroscopy.

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Caption: Workflow for structural confirmation using ^{13}C NMR.

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